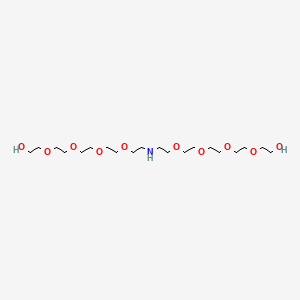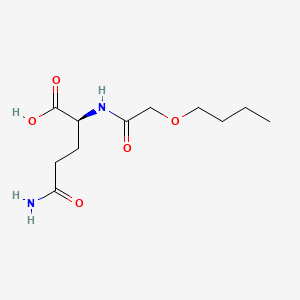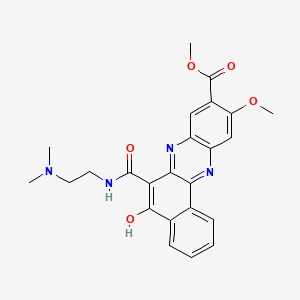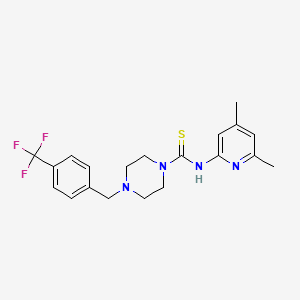
NH-bis(PEG4-OH)
説明
NH-bis(PEG4-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls, etc. The hydroxy groups enable further derivatization or replacement with other reactive functional groups .
Molecular Structure Analysis
NH-bis(PEG4-OH) has the linear formula C20H43NO10 . Its IUPAC name is 3,6,9,12,18,21,24,27-octaoxa-15-azanonacosane-1,29-diol . The InChI code is 1S/C20H43NO10/c22-3-7-26-11-15-30-19-17-28-13-9-24-5-1-21-2-6-25-10-14-29-18-20-31-16-12-27-8-4-23/h21-23H,1-20H2 .Chemical Reactions Analysis
The amino group in NH-bis(PEG4-OH) is reactive with carboxylic acids, activated NHS ester, carbonyls, etc . The hydroxy groups enable further derivatization or replacement with other reactive functional groups . This suggests that it can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
NH-bis(PEG4-OH) has a molecular weight of 457.56 g/mol . and is stored at -20°C .科学的研究の応用
Facile Synthesis of Theranostic Nanosystems
- Study : "A Facile One‐Pot Synthesis of a Two‐Dimensional MoS2/Bi2S3 Composite Theranostic Nanosystem for Multi‐Modality Tumor Imaging and Therapy" (Wang et al., 2015).
- Application : Development of 2D PEG-ylated MoS2/Bi2S3 composite nanosheets, used for computed tomography and photoacoustic-imaging-guided tumor diagnosis, and combined tumor photothermal therapy and sensitized radiotherapy.
Catalysis in Organic Synthesis
- Study : "Aminopropylated PEG as a novel, eco-friendly and biodegradable basic catalyst for bis-Michael addition to α,β-unsaturated ketones under solvent-free conditions" (Khan & Siddiqui, 2014).
- Application : Use of aminopropylated PEG-6000 (NH2-PEG) as a biodegradable and recyclable catalyst in organic synthesis, offering environmentally benign protocols.
Mesoporous Silica Synthesis
- Study : "A facile approach for the tunable wormlike or ordered pore morphology of mesoporous silica: Effect of catalyst types and polyethylene glycol" (Lai et al., 2014).
- Application : Investigating the role of basic catalysts and PEG in the formation of mesoporous silica with different pore morphologies, crucial in material science for applications like catalysis and adsorption.
Conjugation to Peptides and Proteins
- Study : "Synthesis of bis- and tris-branched COOH-terminal pegylating reagents: conjugation to NH-terminal peptides." (Felix & Bandaranayake, 2008).
- Application : Synthesizing pegylating reagents for conjugation to peptides and proteins, aiding in therapeutic development by protecting proteins from proteolysis.
Fuel Oil Desulfurization
- Study : "Performance and mechanism for extractive desulfurization of fuel oil using modified polyethylene glycol" (Gao et al., 2018).
- Application : Modification of PEG for improved desulfurization of fuel oil, highlighting the role of PEG derivatives in environmental applications.
Bioconjugation for Drug Delivery
- Study : "A New Strategy for Synthesis of Umbrella-Like Poly(ethylene glycol) with Monofunctional End Group for Bioconjugation" (Zhang, Wang, & Huang, 2010).
- Application : Developing 'umbrella-like' poly(ethylene glycol) structures for bioconjugation, crucial for drug delivery systems in pharmaceutical research.
Photocatalytic Applications
- Study : "Studying Impact of Different Precipitating Agents on Crystal Structure, Morphology and Photocatalytic Activity of Bismuth Oxide" (Astuti et al., 2017).
- Application : Investigating the role of PEG in the synthesis of bismuth oxide for photocatalytic degradation of environmental contaminants.
Safety and Hazards
作用機序
Target of Action
NH-bis(PEG4-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The primary targets of NH-bis(PEG4-OH) are carboxylic acids, activated NHS ester, and carbonyls . These targets play a crucial role in various biochemical reactions, including protein synthesis and metabolism.
Mode of Action
The central amino group of NH-bis(PEG4-OH) is reactive with its primary targets, namely carboxylic acids, activated NHS ester, and carbonyls . This interaction results in the formation of new compounds or the modification of existing ones. The terminal hydroxyl groups of NH-bis(PEG4-OH) enable further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
NH-bis(PEG4-OH) is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This affects various biochemical pathways, leading to downstream effects such as the regulation of protein levels and cellular functions.
Result of Action
The result of NH-bis(PEG4-OH)'s action is the selective degradation of target proteins when used in the synthesis of PROTACs . This can lead to changes in cellular functions and could potentially be used for therapeutic purposes, such as in the treatment of diseases related to protein dysregulation.
Action Environment
The action of NH-bis(PEG4-OH) can be influenced by various environmental factors. For instance, it should be stored at -20°C to maintain its stability . Furthermore, the compound’s reactivity with its targets suggests that pH levels and the presence of other reactive substances could also influence its action.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO10/c22-3-7-26-11-15-30-19-17-28-13-9-24-5-1-21-2-6-25-10-14-29-18-20-31-16-12-27-8-4-23/h21-23H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUORIHIPQGGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)NCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70803429 | |
| Record name | 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,29-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70803429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NH-bis(PEG4-OH) | |
CAS RN |
63721-06-2 | |
| Record name | 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,29-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63721-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,29-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70803429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)

![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)
